molecular formula C16H15BrN2O6 B3965001 3-{[(2-Bromo-4-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-{[(2-Bromo-4-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B3965001
M. Wt: 411.20 g/mol
InChI Key: FEFYYUKXJLZQKF-UHFFFAOYSA-N
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Description

3-{[(2-Bromo-4-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound with a molecular formula of C16H15BrN2O6 This compound is characterized by its unique spirocyclic structure, which includes a brominated nitrophenyl group and a dioxaspiro undecane core

Preparation Methods

The synthesis of 3-{[(2-Bromo-4-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-nitroaniline to produce 2-bromo-4-nitroaniline . This intermediate is then reacted with appropriate aldehydes or ketones under specific conditions to form the desired spirocyclic structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[(2-Bromo-4-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The brominated phenyl group may also participate in binding interactions with proteins or enzymes, affecting their function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other brominated nitrophenyl derivatives and spirocyclic compounds Compared to these, 3-{[(2-Bromo-4-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[55]undecane-2,4-dione is unique due to its specific combination of functional groups and spirocyclic structure

Properties

IUPAC Name

3-[(2-bromo-4-nitroanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O6/c17-12-8-10(19(22)23)4-5-13(12)18-9-11-14(20)24-16(25-15(11)21)6-2-1-3-7-16/h4-5,8-9,18H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFYYUKXJLZQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=C(C=C(C=C3)[N+](=O)[O-])Br)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(2-Bromo-4-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
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3-{[(2-Bromo-4-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
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3-{[(2-Bromo-4-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
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3-{[(2-Bromo-4-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
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3-{[(2-Bromo-4-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
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3-{[(2-Bromo-4-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione

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